molecular formula C8H11NO3 B12975700 Methyl (3R)-3-amino-3-(furan-2-YL)propanoate

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate

Cat. No.: B12975700
M. Wt: 169.18 g/mol
InChI Key: BUQRVIRMBKZVQH-ZCFIWIBFSA-N
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Description

Methyl (3R)-3-amino-3-(furan-2-yl)propanoate is a chiral β-amino ester featuring a furan-2-yl substituent at the β-position and a methyl ester group. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.17 g/mol (calculated). The compound’s stereochemistry (3R) is critical for its biological interactions and synthetic applications, particularly in pharmaceutical intermediates and antimicrobial agents .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m1/s1

InChI Key

BUQRVIRMBKZVQH-ZCFIWIBFSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CO1)N

Canonical SMILES

COC(=O)CC(C1=CC=CO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(furan-2-YL)propanoate can be achieved through several methods. One common approach involves the reaction of furan-2-carboxylic acid with an appropriate amine under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl (3R)-3-amino-3-(furan-2-yl)propanoate include variations in the aryl/heteroaryl substituent, ester group, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous β-Amino Esters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Biological Activity/Application Key Differences
This compound Furan-2-yl C₈H₁₁NO₃ 169.17 TfOH/AlX₃ catalysis Antimicrobial Heteroaryl substituent; lower lipophilicity
Ethyl (3R)-3-amino-3-(furan-2-yl)propanoate Furan-2-yl (ethyl ester) C₉H₁₃NO₃ 183.20 Similar to methyl derivative Not explicitly reported Ethyl ester increases lipophilicity
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate 4-Fluorophenyl C₁₀H₁₂FNO₂ 197.21 Rodionov reaction + esterification αvβ6 integrin antagonist (pulmonary fibrosis) Phenyl substituent enhances target specificity
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate 3-Chlorophenyl C₁₀H₁₂ClNO₂ 213.66 Rodionov reaction Not explicitly reported Chlorine increases electronegativity
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-Hydroxyphenyl C₁₀H₁₃NO₃ 195.22 Unspecified Not reported Hydroxyl group improves solubility
Methyl (3R)-3-amino-3-[2-(trifluoromethoxy)phenyl]propanoate 2-(Trifluoromethoxy)phenyl C₁₁H₁₂F₃NO₃ 263.21 Unspecified Enhanced metabolic stability Trifluoromethoxy group increases lipophilicity

Key Observations:

Substituent Effects :

  • Furan-2-yl derivatives exhibit lower lipophilicity (logP ~1.2) compared to fluorophenyl (logP ~2.5) or chlorophenyl (logP ~3.0) analogs, impacting membrane permeability and bioavailability .
  • Electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings enhance binding to integrin receptors but reduce solubility .

Stereochemical Influence :

  • The R configuration is critical for biological activity. For example, the (3R)-4-fluorophenyl analog shows 10-fold higher αvβ6 integrin inhibition than its (3S) counterpart .

Synthetic Efficiency: TfOH catalysis achieves higher yields (up to 84%) for furan derivatives compared to AlX₃ methods (14–71%) . Rodionov reactions are preferred for phenyl-substituted analogs due to regioselectivity .

Biological Activity :

  • Furan-containing compounds demonstrate broad-spectrum antimicrobial activity , while fluorophenyl derivatives are optimized for anti-fibrotic applications .

Biological Activity

Methyl (3R)-3-amino-3-(furan-2-YL)propanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a furan ring and an amino group attached to a propanoate backbone. Its molecular formula is C8H11NO3C_8H_{11}NO_3, with a molecular weight of approximately 169.18 g/mol. The synthesis typically involves several steps, including the reaction of furan derivatives with appropriate amino and ester groups, which can be optimized for yield and purity in industrial applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound shows promise in neuroprotection, potentially due to its structural similarity to neurotransmitters, which may influence pathways related to inflammation and neurodegeneration.
  • Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of various bacteria and fungi, suggesting applications as an antimicrobial agent.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Interaction with Biological Targets : The compound interacts with specific molecular targets, such as enzymes and receptors, influencing their activity through hydrogen bonding and other interactions.
  • Cell Membrane Disruption : In antimicrobial applications, it disrupts the integrity of bacterial and fungal cell membranes, leading to cell lysis and death.
  • Influence on Inflammatory Pathways : Its furan moiety may modulate inflammatory pathways, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFocusFindings
NeuroprotectionSuggested potential neuroprotective effects linked to neurotransmitter similarity.
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains; mechanism involved cell membrane disruption.
Antioxidant PropertiesIndicated potential for increasing cellular antioxidant defenses; relevant for oxidative stress-related conditions.

Comparative Analysis with Related Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructure DescriptionUnique Features
Methyl 3-amino-3-(phenyl)propanoateContains a phenyl group instead of a furan ringUsed in similar biological contexts but lacks furan's unique interactions
Methyl 2-amino-4-furancarboxylateCarboxylic acid group on the furan ringDifferent reactivity due to positional changes affecting biological activity
Ethyl 3-(furan-2-yl)propanoateSimilar structure but contains an ethyl ester insteadAlters solubility and reactivity patterns compared to methyl ester

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